H-Ala-Pro-pNA.HCl

DPP8 enzyme kinetics substrate affinity

H-Ala-Pro-pNA·HCl (CAS 65022-17-5) is a synthetic dipeptide chromogenic substrate composed of L-alanyl-L-proline linked to para-nitroaniline (pNA) as the hydrochloride salt. It belongs to the class of dipeptidyl peptidase IV (DPP-IV, EC 3.4.14.5) substrates that release quantifiable yellow pNA upon enzymatic cleavage at the Pro-pNA bond, detectable at 405 nm.

Molecular Formula C14H19ClN4O4
Molecular Weight 342.78 g/mol
Cat. No. B13006475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Pro-pNA.HCl
Molecular FormulaC14H19ClN4O4
Molecular Weight342.78 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
InChIInChI=1S/C14H18N4O4.ClH/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20);1H/t9-,12-;/m0./s1
InChIKeyBVUQMZHXICVJSV-CSDGMEMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Pro-pNA·HCl Chromogenic DPP-IV Substrate – Technical Baseline for Procurement Decisions


H-Ala-Pro-pNA·HCl (CAS 65022-17-5) is a synthetic dipeptide chromogenic substrate composed of L-alanyl-L-proline linked to para-nitroaniline (pNA) as the hydrochloride salt. It belongs to the class of dipeptidyl peptidase IV (DPP-IV, EC 3.4.14.5) substrates that release quantifiable yellow pNA upon enzymatic cleavage at the Pro-pNA bond, detectable at 405 nm [1]. The compound is also hydrolyzed by the thermosensitive dipeptidyl aminopeptidase yscV from yeast and serves as a substrate for related prolyl oligopeptidase family members including DPP8, DPP9, and fibroblast activation protein (FAP) [2]. The hydrochloride salt form (MW 342.78) confers enhanced aqueous solubility compared to the free base (MW 306.32), a critical practical attribute for consistent kinetic assay performance [3].

Why H-Ala-Pro-pNA·HCl Cannot Be Simply Replaced by Other DPP-IV Chromogenic Substrates


Despite sharing the Pro-pNA scissile bond, dipeptide chromogenic substrates for the DPP-IV gene family exhibit substantial differences in enzyme affinity, catalytic efficiency, and selectivity profiles that preclude interchangeable use. The P2 residue identity (Ala vs. Gly vs. Arg vs. Lys) fundamentally alters Km values across DPP-IV, DPP8, DPP9, and FAP, meaning a substrate optimized for DPP-IV may be poorly cleaved by DPP8 or preferentially hydrolyzed by FAP, confounding assay interpretation in complex biological samples [1]. Additionally, the HCl salt form of H-Ala-Pro-pNA provides solubility characteristics distinct from the free base or tosylate salt forms of comparator substrates, directly affecting stock solution preparation and assay reproducibility . These molecular-level differences translate into quantifiable selectivity gaps that determine whether an assay specifically reports on DPP-IV activity or inadvertently captures off-target protease signals [2].

H-Ala-Pro-pNA·HCl – Quantitative Differential Evidence Against Closest Comparator Substrates


DPP8 Substrate Affinity: H-Ala-Pro-pNA Exhibits 4-Fold Lower Km Than H-Gly-Pro-pNA

For human dipeptidyl peptidase 8 (DPP8), H-Ala-Pro-pNA displays a Michaelis constant (Km) of 120 µM, representing the highest affinity among all tested X-Pro-pNA substrates. The closest structural analog H-Gly-Pro-pNA shows a Km of 480 µM, a 4-fold weaker binding affinity. The comparator H-Arg-Pro-pNA exhibits an intermediate Km of 310 µM, while H-Ala-Ala-pNA (lacking the critical P1 proline) yields a markedly elevated Km of 1420 µM [1]. This demonstrates that the alanine residue at the P2 position provides a specific affinity advantage over glycine for DPP8 that is not predictable from DPP-IV substrate profiles alone.

DPP8 enzyme kinetics substrate affinity dipeptidyl peptidase

FAP vs. DPP-IV Discrimination: H-Ala-Pro-pNA Enables Selective Detection of Fibroblast Activation Protein Activity in Cellular Assays

In MDA-MB-231 breast cancer cells, which express intracellular fibroblast activation protein (FAP), a significant increase in hydrolytic activity is observed against H-Ala-Pro-pNA but not against H-Gly-Pro-pNA. This differential activity is attributed to FAP's kinetic preference for H-Ala-Pro-substrates over H-Gly-Pro-substrates [1]. Across other cell lines lacking FAP expression, soluble dipeptidyl peptidase-like activity measured with either substrate remained constant, confirming that the H-Ala-Pro-pNA signal increment specifically reports FAP activity rather than DPP-IV [1]. This substrate-level discrimination was further validated by the known property that FAP poorly hydrolyzes NH₂-Gly-Pro-containing substrates [2].

FAP DPP-IV enzyme selectivity cellular assay cancer biology

DPP-IV P1 Residue Requirement: Proline at the Scissile Bond Confers ~1400-Fold Catalytic Efficiency Advantage Over Glycine

Systematic kinetic profiling of human DPP-IV (DP4) using synthetic dipeptide derivatives established that the specificity constant kcat/Km strongly depends on the amino acid occupying the P1 position. With proline at P1, kcat/Km reaches 5.0 × 10⁵ M⁻¹s⁻¹, compared to only 3.6 × 10² M⁻¹s⁻¹ for glycine at P1—a ~1,400-fold difference [1]. Alanine at P1 yields an intermediate kcat/Km of 1.8 × 10⁴ M⁻¹s⁻¹ (~28-fold lower than proline), while serine at P1 drops to 1.1 × 10² M⁻¹s⁻¹ [1]. Since H-Ala-Pro-pNA positions proline at P1 (the scissile Pro-pNA bond), it harnesses this maximal catalytic efficiency. Substrates lacking P1 proline, such as H-Ala-Ala-pNA or H-Gly-Ala-pNA, are cleaved with dramatically reduced efficiency, rendering them inadequate for sensitive DPP-IV detection.

DPP-IV catalytic efficiency P1 specificity kcat/Km substrate engineering

HCl Salt Form Delivers Verified Aqueous Solubility for Reproducible High-Throughput Assay Workflows

The hydrochloride salt of H-Ala-Pro-pNA (CAS 65022-17-5, MW 342.78) provides enhanced aqueous solubility compared to the free base form (CAS 60189-44-8, MW 306.32). Commercial specifications from multiple independent vendors confirm that the HCl salt is water-soluble and suitable for direct dissolution in aqueous buffers, whereas the free base is primarily soluble in organic solvents such as DMSO [1]. The HCl salt is supplied at ≥99% purity with enantiomeric purity ≥99.7%, minimizing lot-to-lot variability in kinetic assays [1]. This contrasts with comparator substrates such as H-Gly-Pro-pNA tosylate salt, which introduces a different counterion that may affect solubility kinetics and buffer compatibility.

solubility salt form assay reproducibility high-throughput screening formulation

Cross-Species DPP-IV Substrate Ranking: H-Ala-Pro-pNA Is Optimal for Human Recombinant DPP-IV but Not for Insect Orthologs

A comparative enzymological study of human recombinant DPP-IV (rhDPP4) and Tenebrio molitor (mealworm) digestive DPP-IV (TmDPP4) revealed divergent substrate preferences. For rhDPP4, H-Ala-Pro-pNA was the superior substrate, yielding the highest hydrolysis rate among tested chromogenic substrates. In contrast, TmDPP4 exhibited maximal activity toward H-Arg-Pro-pNA, with H-Ala-Pro-pNA being a comparatively poorer substrate for the insect enzyme [1]. This species-dependent substrate ranking underscores that H-Ala-Pro-pNA is specifically optimized for mammalian, particularly human, DPP-IV assays and should not be assumed optimal when working with invertebrate or bacterial DPP-IV orthologs.

species selectivity recombinant DPP-IV ortholog comparison human vs. insect assay validation

H-Ala-Pro-pNA·HCl – Evidence-Backed Application Scenarios for Scientific Procurement


DPP-IV Inhibitor High-Throughput Screening (HTS) Using Human Recombinant Enzyme

H-Ala-Pro-pNA·HCl is the preferred chromogenic substrate for human DPP-IV inhibitor screening campaigns. Its P1 proline ensures maximal catalytic efficiency (kcat/Km = 5.0 × 10⁵ M⁻¹s⁻¹) [1], and the HCl salt form enables direct aqueous buffer preparation compatible with automated liquid handling [2]. For HTS laboratories, this eliminates DMSO-related solvent artifacts and simplifies robotic protocol design. Standard assay conditions use 100–300 µM substrate at pH 7.4–8.0, 37°C, with pNA release monitored kinetically at 405 nm [3].

FAP-Selective Activity Detection in Tumor Cell Lysates and Fibrosis Models

The differential hydrolysis of H-Ala-Pro-pNA versus H-Gly-Pro-pNA enables FAP activity discrimination in complex biological samples without immunodepletion. As demonstrated in MDA-MB-231 breast cancer cells, FAP-positive samples show elevated H-Ala-Pro-pNA cleavage relative to H-Gly-Pro-pNA, while FAP-negative samples show equivalent activity with both substrates [1]. Researchers can implement a dual-substrate assay where the H-Ala-Pro-pNA/H-Gly-Pro-pNA activity ratio serves as a semi-quantitative FAP activity index, particularly valuable in oncology and fibrosis research where FAP is a therapeutic target.

DPP8/DPP9 Enzymology and Selective Inhibitor Profiling

With a Km of 120 µM for DPP8—the lowest among X-Pro-pNA substrates tested—H-Ala-Pro-pNA is the highest-affinity chromogenic probe for DPP8 kinetic characterization and inhibitor screening [1]. The 4-fold affinity advantage over H-Gly-Pro-pNA (Km 480 µM) and 11.8-fold advantage over H-Ala-Ala-pNA (Km 1420 µM) makes it the substrate of choice when working at substantiating concentrations or when inhibitor potency is expected to be moderate. For DPP8/DPP9 selectivity profiling, H-Ala-Pro-pNA should be paired with H-Gly-Pro-pNA to assess P2-dependent inhibitor selectivity across the DPP-IV gene family.

Quality Control Release Testing for Recombinant Human DPP-IV Production

During biopharmaceutical production of recombinant human DPP-IV (e.g., for drug discovery reagent supply), H-Ala-Pro-pNA serves as a validated substrate for batch-to-batch activity normalization. Its established status as the optimal substrate for human rhDPP4 [1] and the availability of commercial material at ≥99% purity with Certificate of Analysis documentation [2] support its use in QC protocols requiring traceable, reproducible activity measurements. The chromogenic readout at 405 nm is compatible with standard plate readers and does not require specialized fluorescence detection equipment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ala-Pro-pNA.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.